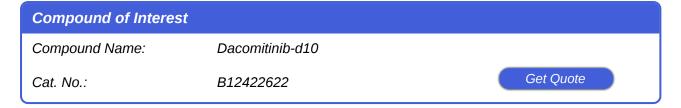


An In-depth Technical Guide to Dacomitinib-d10: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and the physicochemical, and biological properties of **Dacomitinib-d10**. The information is intended for researchers, scientists, and professionals involved in drug development and analytical sciences.

Chemical Structure and Identification

Dacomitinib-d10 is the deuterated analog of Dacomitinib, a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) family tyrosine kinase inhibitor. The deuterium labeling is strategically placed on the piperidine ring, which is a common site for metabolic activity. This isotopic substitution makes **Dacomitinib-d10** an ideal internal standard for mass spectrometry-based quantitative analysis of Dacomitinib in biological matrices.

Chemical Structure:

The chemical structure of **Dacomitinib-d10** is identical to that of Dacomitinib, with the exception of the ten hydrogen atoms on the piperidine ring being replaced by deuterium atoms.

IUPAC Name: (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl-d10)but-2-enamide.[1]



CAS Number: While a specific CAS number for **Dacomitinib-d10** is not consistently provided by commercial vendors, the CAS number for the parent compound, Dacomitinib, is 1110813-31-4.[2]

Molecular Formula: C24H15D10ClFN5O2[1]

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic properties of Dacomitinib. The properties of **Dacomitinib-d10** are expected to be very similar, with minor variations due to the kinetic isotope effect of deuterium substitution.

Table 1: Physicochemical Properties of Dacomitinib

Property	Value	Reference
Molecular Weight	469.94 g/mol	[3]
Appearance	White to pale yellow powder	
Melting Point	184-187 °C	[2]
Solubility	Insoluble in water, soluble in DMSO (12.5 mg/mL)	[3]
logP	3.92	[2]
рКа	Not available	

Table 2: Pharmacokinetic Properties of Dacomitinib

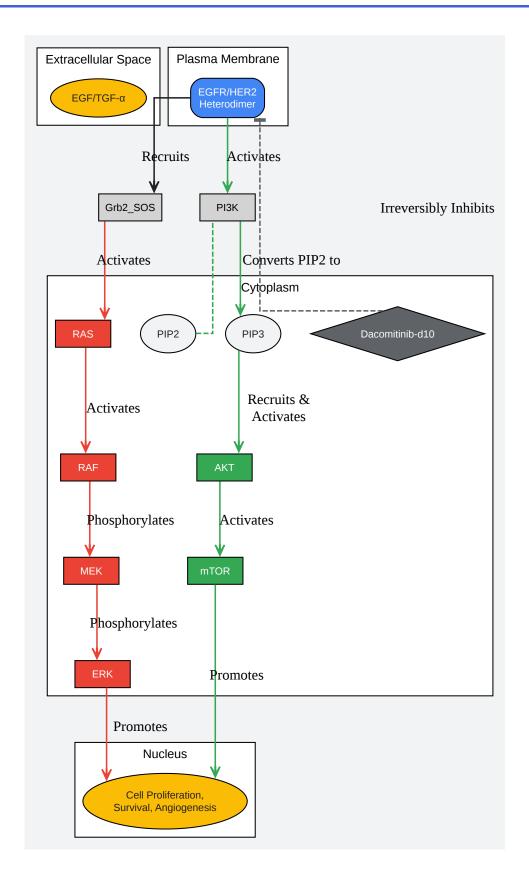


Property	Value	Reference
Bioavailability	80%	
Protein Binding	98%	-
Metabolism	Primarily hepatic via CYP2D6 and CYP3A4	-
Elimination Half-life	70 hours	_
Excretion	79% in feces (20% as unchanged drug), 3% in urine (<1% as unchanged drug)	

Mechanism of Action and Signaling Pathway

Dacomitinib is an irreversible inhibitor of the tyrosine kinase activity of the HER family of receptors, including EGFR (HER1), HER2, and HER4.[4] By covalently binding to a cysteine residue in the ATP-binding pocket of the receptor, Dacomitinib blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary signaling cascades inhibited by Dacomitinib are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.





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Caption: **Dacomitinib-d10** inhibits the EGFR/HER2 signaling pathways.



Experimental Protocols Synthesis of Dacomitinib-d10

A detailed, step-by-step experimental protocol for the synthesis of **Dacomitinib-d10** is not publicly available and is likely proprietary information. However, the general strategy for the synthesis of deuterated compounds involves the use of deuterated reagents and solvents at specific steps of the synthesis of the parent compound.

Based on the synthesis of Dacomitinib, the deuteration of the piperidine ring in **Dacomitinib-d10** would likely be achieved by using deuterated piperidine in the final steps of the synthesis. The overall synthesis of Dacomitinib typically involves a multi-step process starting from 2-amino-4-fluorobenzoic acid, which undergoes cyclization, nitration, reduction, amidation, and methoxylation reactions to form the core quinazoline structure. This is followed by coupling with the appropriate side chains. To produce **Dacomitinib-d10**, piperidine-d10 would be introduced during the formation of the butenamide side chain.

Analytical Method for Quantification

Dacomitinib-d10 is primarily used as an internal standard for the quantification of Dacomitinib in biological samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative experimental protocol based on published methods.

4.2.1. Sample Preparation (Protein Precipitation)

- To a 100 μL aliquot of plasma sample, add 20 μL of Dacomitinib-d10 internal standard solution (concentration to be optimized based on the expected concentration range of the analyte).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

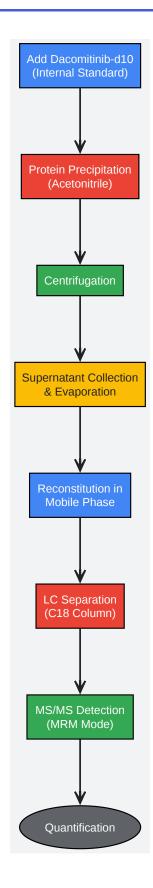


- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (typically 5-10 μL) into the LC-MS/MS system.

4.2.2. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 10% to 90% Mobile Phase B over a few minutes, followed by a re-equilibration step. The exact gradient profile should be optimized for best separation.
 - Flow Rate: 0.3 0.5 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Dacomitinib: The precursor ion [M+H]⁺ is m/z 470.2, and a characteristic product ion is monitored (e.g., m/z 112.1).
 - **Dacomitinib-d10**: The precursor ion [M+H]⁺ is m/z 480.2, and a corresponding characteristic product ion is monitored.
 - Instrument Parameters: Source temperature, ion spray voltage, and collision energy should be optimized for maximum sensitivity for both the analyte and the internal standard.





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Caption: A typical workflow for the quantification of Dacomitinib using **Dacomitinib-d10**.



Conclusion

Dacomitinib-d10 is a critical tool for the accurate and precise quantification of Dacomitinib in pharmacokinetic and drug metabolism studies. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard. Understanding its structure, properties, and the signaling pathways it affects is essential for researchers in the field of oncology drug development. This guide provides a foundational understanding of these key aspects to support further research and application.

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